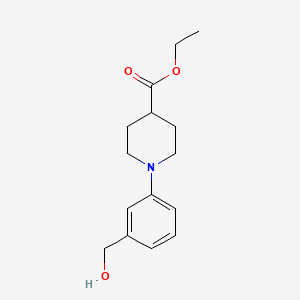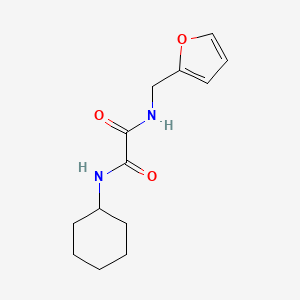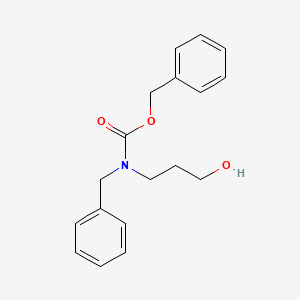![molecular formula C10H13N3O3 B12450751 [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine is an organic compound that features both amino and nitro functional groups attached to an ethenyl chain, which is further bonded to a 4-methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can be achieved through a multi-step process involving the following key steps:
Amination: The addition of an amino group to the nitroethenyl intermediate.
Coupling: The attachment of the 4-methoxyphenylmethyl group to the amino-nitroethenyl intermediate.
Typical reaction conditions involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions. The reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in a diamine compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of diamine compounds.
Substitution: Formation of various substituted amines or amides.
Applications De Recherche Scientifique
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the 4-methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can be compared with other similar compounds such as:
[(1Z)-1-amino-2-nitroethenyl][(4-chlorophenyl)methyl]amine: Similar structure but with a chloro substituent instead of a methoxy group.
[(1Z)-1-amino-2-nitroethenyl][(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy substituent instead of a methoxy group.
[(1Z)-1-amino-2-nitroethenyl][(4-methylphenyl)methyl]amine: Similar structure but with a methyl substituent instead of a methoxy group.
The uniqueness of this compound lies in the presence of the methoxy group, which can influence its reactivity and interactions with molecular targets, potentially leading to distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3 |
Clé InChI |
LEXSBVKEORUYFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-(2,3-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12450680.png)


![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B12450703.png)

![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)

